molecular formula C14H15N B13615583 (2-(Naphthalen-2-yl)cyclopropyl)methanamine

(2-(Naphthalen-2-yl)cyclopropyl)methanamine

Cat. No.: B13615583
M. Wt: 197.27 g/mol
InChI Key: XNUCTOJBURGYIE-UHFFFAOYSA-N
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Description

(2-(Naphthalen-2-yl)cyclopropyl)methanamine is an organic compound with the molecular formula C14H15N

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Naphthalen-2-yl)cyclopropyl)methanamine typically involves the cyclopropanation of a naphthalene derivative followed by amination. One common method is the reaction of 2-naphthylmagnesium bromide with cyclopropylcarboxaldehyde, followed by reductive amination using ammonia or an amine source .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar steps as laboratory synthesis, optimized for yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2-(Naphthalen-2-yl)cyclopropyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl3) as a catalyst.

Major Products Formed

    Oxidation: Naphthalene derivatives with ketone or carboxylic acid functional groups.

    Reduction: Various amine derivatives.

    Substitution: Alkylated or acylated naphthalene compounds.

Scientific Research Applications

(2-(Naphthalen-2-yl)cyclopropyl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-(Naphthalen-2-yl)cyclopropyl)methanamine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    (2-(Naphthalen-1-yl)cyclopropyl)methanamine: Similar structure but with the naphthalene ring attached at a different position.

    Cyclopropyl(naphthalen-1-yl)methanamine: Another positional isomer with different chemical properties.

Uniqueness

(2-(Naphthalen-2-yl)cyclopropyl)methanamine is unique due to its specific structural arrangement, which can lead to distinct chemical reactivity and biological activity compared to its isomers .

Properties

Molecular Formula

C14H15N

Molecular Weight

197.27 g/mol

IUPAC Name

(2-naphthalen-2-ylcyclopropyl)methanamine

InChI

InChI=1S/C14H15N/c15-9-13-8-14(13)12-6-5-10-3-1-2-4-11(10)7-12/h1-7,13-14H,8-9,15H2

InChI Key

XNUCTOJBURGYIE-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C2=CC3=CC=CC=C3C=C2)CN

Origin of Product

United States

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